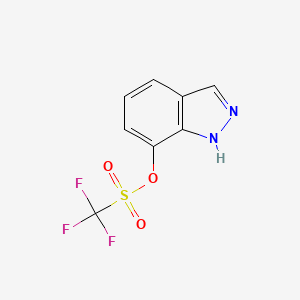

1H-Indazol-7-yl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Indazol-7-yl trifluoromethanesulfonate is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an indazole core, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, and a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties .

Preparation Methods

The synthesis of 1H-Indazol-7-yl trifluoromethanesulfonate typically involves the formation of the indazole core followed by the introduction of the trifluoromethanesulfonate group. One common method for synthesizing indazoles is through the cyclization of ortho-substituted benzylidenehydrazines. This can be achieved using various starting materials such as ortho-fluorobenzaldehyde and hydrazine . The trifluoromethanesulfonate group can then be introduced using trifluoromethanesulfonic anhydride under appropriate reaction conditions .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize byproducts .

Chemical Reactions Analysis

1H-Indazol-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The indazole core can participate in oxidation and reduction reactions, often mediated by metal catalysts.

Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common reagents used in these reactions include metal catalysts like copper(II) acetate and oxidizing agents such as oxygen . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazol-7-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazol-7-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The indazole core can bind to specific enzymes or receptors, modulating their activity. The trifluoromethanesulfonate group enhances the compound’s reactivity and binding affinity by acting as an electron-withdrawing group . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

1H-Indazol-7-yl trifluoromethanesulfonate can be compared to other indazole derivatives such as:

1H-Indazole: Lacks the trifluoromethanesulfonate group, resulting in different reactivity and biological activity.

2H-Indazole: A tautomer of 1H-Indazole with different stability and reactivity.

Indazole-3-carboxamide: Known for its anticancer activity but lacks the electron-withdrawing trifluoromethanesulfonate group.

Biological Activity

1H-Indazol-7-yl trifluoromethanesulfonate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinases-gamma (PI3Kγ). This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound functions primarily as a PI3Kγ inhibitor. PI3Kγ plays a crucial role in various cellular processes, including immune responses, cell growth, and survival. Inhibition of this kinase has implications for treating autoimmune diseases, cancer, cardiovascular diseases, and neurodegenerative diseases .

Key Biological Activities:

- Inhibition of PI3Kγ : This compound modulates the activity of PI3Kγ, which is vital for signaling pathways involved in inflammation and immune responses .

- Potential Therapeutic Applications : Due to its inhibitory effects on PI3Kγ, it may be beneficial in managing conditions such as rheumatoid arthritis and certain cancers .

The mechanism by which this compound exerts its effects involves the selective inhibition of the PI3Kγ isoform. This inhibition disrupts the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that regulates numerous cellular functions. The reduction in PIP3 levels leads to decreased activation of downstream signaling pathways that promote cell survival and proliferation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Properties

Molecular Formula |

C8H5F3N2O3S |

|---|---|

Molecular Weight |

266.20 g/mol |

IUPAC Name |

1H-indazol-7-yl trifluoromethanesulfonate |

InChI |

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) |

InChI Key |

NMNSIXPNRMMDKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)NN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.